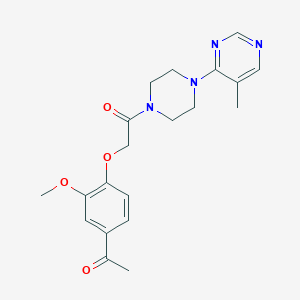
2-(4-Acetyl-2-methoxyphenoxy)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetyl-2-methoxyphenoxy)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Acetyl-2-methoxyphenoxy)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that exhibits a range of biological activities. Its unique molecular structure, which incorporates both a phenoxy and a piperazine moiety, suggests potential applications in pharmacology, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O3, with a molecular weight of approximately 442.55 g/mol. The structure includes functional groups that are known to influence biological activity, such as acetyl, methoxy, and piperazine.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperazine ring is known for its ability to interact with various enzymes and receptors. This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the pyrimidine moiety suggests potential interaction with G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling.
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound demonstrate significant antibacterial properties against various pathogens.
- Antitumor Activity : The compound's structural components may target cancer cell lines effectively, inhibiting their proliferation.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli significantly, suggesting that this compound may also possess similar properties.
Case Study 2: Antitumor Activity
In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. This was attributed to the activation of caspase pathways, which are critical for programmed cell death.
Case Study 3: Anti-inflammatory Mechanism
Research on related compounds showed a reduction in pro-inflammatory cytokines when tested in models of inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.
科学研究应用
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various pharmacological properties, including:
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies have shown that modifications to this structure can enhance serotonin receptor affinity, potentially leading to improved mood regulation .
- Anti-inflammatory Effects : Compounds featuring acetyl and methoxy groups have been linked to anti-inflammatory properties. This suggests that 2-(4-Acetyl-2-methoxyphenoxy)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)ethanone may be effective in treating inflammation-related conditions .
Drug Development
The compound's unique structure makes it a candidate for further drug development. It could serve as a lead compound in the synthesis of new drugs targeting specific receptors or pathways involved in disease processes. For instance:
- Targeting the Autotaxin/Lysophosphatidic Acid Axis : Research has highlighted the importance of the autotaxin/LPA axis in diseases such as pulmonary fibrosis. Compounds that modulate this pathway are under investigation for their therapeutic potential .
Cancer Research
The presence of the pyrimidine ring suggests potential applications in oncology. Pyrimidine derivatives have been studied for their ability to inhibit tumor growth and metastasis, indicating that this compound may possess similar properties .
Table 1: Summary of Research Findings on Related Compounds
属性
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-1-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14-11-21-13-22-20(14)24-8-6-23(7-9-24)19(26)12-28-17-5-4-16(15(2)25)10-18(17)27-3/h4-5,10-11,13H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHQTNHDJWHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













